molecular formula C9H7ClN4 B8346902 2-chloro-N-pyridin-4-ylpyrimidin-4-amine

2-chloro-N-pyridin-4-ylpyrimidin-4-amine

Cat. No.: B8346902
M. Wt: 206.63 g/mol
InChI Key: YEWRWAXDKOMBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-pyridin-4-ylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H7ClN4 and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-N-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H7ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h1-6H,(H,11,12,13,14)

InChI Key

YEWRWAXDKOMBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

diacetoxypalladium (0.035 g, 0.15 mmol) was added to a mixture of 2-chloropyrimidin-4-amine (0.250 g, 1.93 mmol), 4-iodopyridine (0.396 g, 1.93 mmol), cesium carbonate (0.755 g, 2.32 mmol) and (R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE (0.105 g, 0.19 mmol) in 1,4-dioxane (10 mL) and the reaction mixture stirred for 18 hours at 80 °C under nitrogen. EtOAc (50ml) was added to the reaction mixture and then the organics washed with water (3 x 50ml), brine (50ml) and then dried over MgSO4. The organics were then evaporated in vacuo to give the crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH in DCM. Pure fractions were evaporated to dryness to afford 2-chloro-N-(pyridin-4-yl)pyrimidin-4-amine (0.181 g, 45.3 %) as an orange solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00232 mol
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reagent
Reaction Step One
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0.01 L
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solvent
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Quantity
0.00193 mol
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reactant
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0.00193 mol
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reactant
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0.00019 mol
Type
catalyst
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Quantity
0.00015 mol
Type
catalyst
Reaction Step Five

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